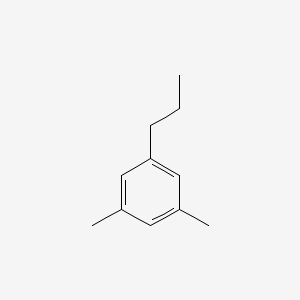![molecular formula C21H26O2 B13856511 5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol involves several key steps. One method starts with 2,3-dimethoxy-p-toluic acid and 2-bromo-1,3-dimethoxy-5-pentylbenzene. The aryl-aryl bond is formed via a methoxy displacement in the aryldihydro-oxazole intermediate. The final furan ring closure in the trimethoxybiphenyl intermediate to form cannabifuran is accomplished using hydroiodic acid and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its status as a minor cannabis constituent. the synthetic routes described in research can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield fully saturated compounds.
科学研究应用
6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of dibenzofurans.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cannabis-derived compounds.
作用机制
The mechanism of action of 6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol involves its interaction with various molecular targets and pathways. While specific details are not well-documented, it is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. Further research is needed to elucidate the precise molecular mechanisms involved.
相似化合物的比较
Similar Compounds
9-Isopropyl-6-methyl-3-pentyldibenzofuran-1-ol: A closely related compound with similar structural features.
6-Methyl-9-isopropenyl-3-pentyldibenzofuran-1-ol: Another structurally similar compound with slight variations in the side chains.
Uniqueness
6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol is unique due to its specific substitution pattern on the dibenzofuran core
属性
分子式 |
C21H26O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
6-methyl-3-pentyl-9-propan-2-yldibenzofuran-1-ol |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-15-11-17(22)20-18(12-15)23-21-14(4)9-10-16(13(2)3)19(20)21/h9-13,22H,5-8H2,1-4H3 |
InChI 键 |
VNGQMWZHHNCMLQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C2C(=C1)OC3=C(C=CC(=C23)C(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


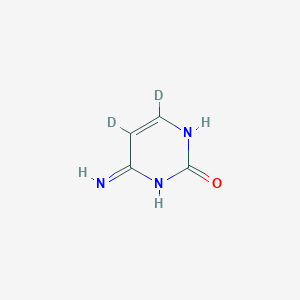
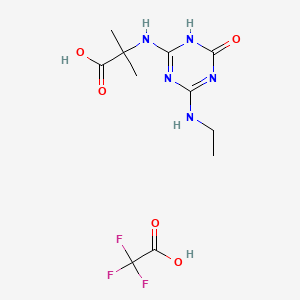
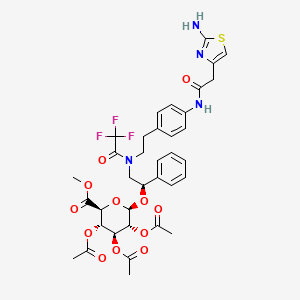
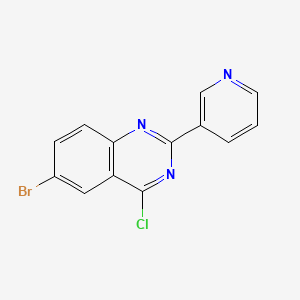
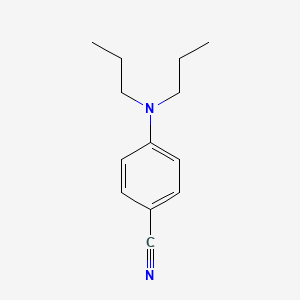
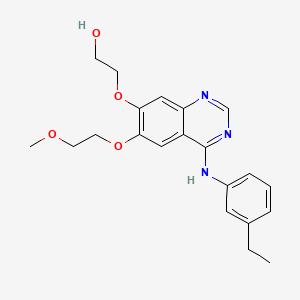
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
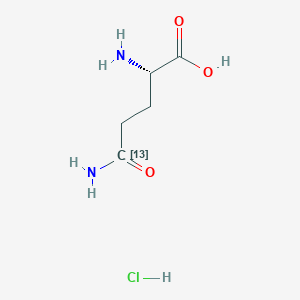
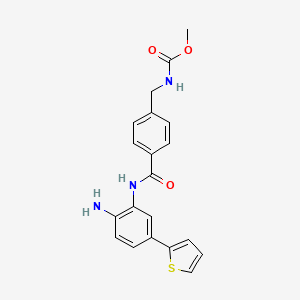
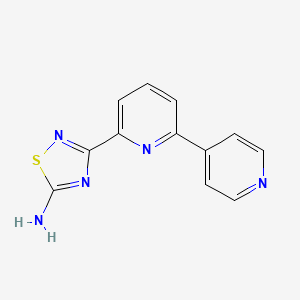
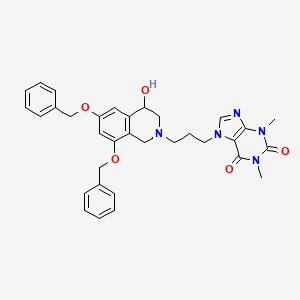
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)

